3-Cyclopropylimidazo[1,5-a]pyridin-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-cyclopropylimidazo[1,5-a]pyridin-1-amine |
InChI |
InChI=1S/C10H11N3/c11-9-8-3-1-2-6-13(8)10(12-9)7-4-5-7/h1-3,6-7H,4-5,11H2 |
InChI Key |
VYKNJOYIOUFDIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=C3N2C=CC=C3)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Cyclopropylimidazo 1,5 a Pyridin 1 Amine and Analogous Derivatives
General Strategies for Imidazo[1,5-a]pyridine (B1214698) Ring System Construction
The construction of the imidazo[1,5-a]pyridine ring system can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance. These strategies have been extensively reviewed and continue to be an area of active investigation. rsc.org
Cyclocondensation Approaches
Cyclocondensation reactions represent one of the most common and versatile methods for synthesizing the imidazo[1,5-a]pyridine core. beilstein-journals.orgnih.gov These reactions typically involve the condensation of a 2-(aminomethyl)pyridine precursor with a suitable electrophilic partner to form the fused imidazole (B134444) ring. beilstein-journals.orgnih.gov
A variety of electrophilic reagents have been successfully employed in these cyclocondensation reactions, including carboxylic acids, acyl anhydrides, acyl chlorides, and esters. beilstein-journals.orgnih.gov A notable example is the efficient preparation of imidazo[1,5-a]pyridines through the cyclization of 2-picolylamines with nitroalkanes that have been electrophilically activated by phosphorous acid in a polyphosphoric acid (PPA) medium. beilstein-journals.orgnih.gov This method, however, can be sensitive to steric factors and may require harsh reaction conditions. nih.gov
Another approach involves the reaction of 2-aminopyridines with α-haloketones, a method first introduced by Tschitschibabin. acs.org More contemporary, catalyst-free versions of this reaction have been developed, proceeding at room temperature in solvents like DMF with a base such as potassium carbonate. acs.org
| Reactants | Reagents/Conditions | Product | Reference |
| 2-Picolylamine, Nitroalkane | PPA, Phosphorous Acid | Imidazo[1,5-a]pyridine | beilstein-journals.orgnih.gov |
| 2-Aminopyridine, α-Haloketone | K2CO3, DMF | Imidazo[1,2-a]pyridine (B132010) | acs.org |
| 2-Aminomethylpyridine, Substituted Benzoyl Chlorides | POCl3 | 3-Arylimidazo[1,5-a]pyridines | nih.gov |
Cycloaddition Reactions
Cycloaddition reactions provide another powerful tool for the synthesis of imidazo[1,5-a]pyridines. These reactions can offer high regioselectivity and atom economy. rsc.org A significant example is the formal [4+1] cycloaddition of isocyanides with imines generated in situ from amidines and aldehydes. nih.gov This reaction, often referred to as the Groebke–Blackburn–Bienaymé (GBB) reaction, is a type of multicomponent reaction that allows for the rapid assembly of diverse imidazo[1,2-a]pyridines. nih.gov
Furthermore, [3+2] cycloaddition reactions involving imidazo[1,5-a]pyridin-3-ylidenes with aldehydes and dimethyl acetylenedicarboxylate (B1228247) (DMAD) or allenoates have been developed. acs.org These reactions proceed through a tandem sequence of nucleophilic addition, [3+2] cycloaddition, and ring transformation to yield highly substituted furan (B31954) derivatives. acs.org While these reactions highlight the reactivity of the imidazo[1,5-a]pyridine core, they also showcase cycloaddition strategies that can be adapted for the synthesis of related heterocyclic systems. acs.org
| Reaction Type | Reactants | Intermediate/Product | Reference |
| [4+1] Cycloaddition (GBB) | Amidine, Aldehyde, Isocyanide | Imidazo[1,2-a]pyridine | nih.gov |
| [3+2] Cycloaddition | Imidazo[1,5-a]pyridin-3-ylidene, Aldehyde, DMAD/Allenoate | Spiro-dihydrofuran intermediate, Substituted Furan | acs.org |
Oxidative Cyclization Methodologies
Oxidative cyclization reactions have emerged as an efficient strategy for the synthesis of imidazo[1,5-a]pyridines, often utilizing mild and environmentally friendly oxidants like molecular oxygen. rsc.org One such method involves the oxidative condensation-cyclization of aldehydes and aryl-2-pyridylmethylamines in the presence of elemental sulfur as the oxidant, which yields 1,3-diarylated imidazo[1,5-a]pyridines. acs.org
Copper-catalyzed aerobic oxidative cyclization is another prominent approach. For instance, the reaction of pyridine (B92270) ketones with benzylamines, catalyzed by copper(II) and using oxygen as the oxidant, proceeds through a tandem condensation-amination-oxidative dehydrogenation process to afford 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields. organic-chemistry.org Similarly, a copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines provides 1,3-disubstituted imidazo[1,5-a]pyridines. organic-chemistry.org
| Reactants | Catalyst/Oxidant | Key Process | Product | Reference |
| Aldehydes, Aryl-2-pyridylmethylamines | Elemental Sulfur | Oxidative condensation-cyclization | 1,3-Diarylated imidazo[1,5-a]pyridines | acs.org |
| Pyridine Ketone, Benzylamine | Copper(II) / O2 | Condensation-amination-oxidative dehydrogenation | 1,3-Diarylated imidazo[1,5-a]pyridines | organic-chemistry.org |
| α-Amino Acids, 2-Benzoylpyridines | Copper/Iodine | Decarboxylative cyclization | 1,3-Disubstituted imidazo[1,5-a]pyridines | organic-chemistry.org |
Transannulation Reactions
Transannulation reactions offer a unique pathway to the imidazo[1,5-a]pyridine skeleton by rearranging a pre-existing heterocyclic ring. rsc.org A notable example is the copper-catalyzed denitrogenative transannulation of pyridotriazoles with amines or amino acids. acs.orgacs.orgnih.gov This method utilizes molecular oxygen from the air as the sole oxidant, making it a sustainable process. acs.org The reaction proceeds via a cascade of aerobic oxidation followed by the denitrogenative transannulation. acs.org
Another approach involves the BF3·Et2O-catalyzed denitrogenative transannulation of pyridotriazoles with nitriles, which proceeds under metal-free conditions. organic-chemistry.org The choice of solvent plays a critical role in achieving high yields in this transformation. organic-chemistry.org Copper(I) catalysis also enables a direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines through a Csp3-H amination process, providing a concise route to multifunctional imidazo[1,5-a]pyridines. organic-chemistry.org
| Starting Material | Reagent | Catalyst | Key Feature | Product | Reference |
| Pyridotriazole | Benzylamine/Amino Acid | Copper / O2 | Denitrogenative transannulation | Imidazo[1,5-a]pyridine | acs.orgacs.orgnih.gov |
| Pyridotriazole | Nitrile | BF3·Et2O | Metal-free transannulation | Imidazo[1,5-a]pyridine | organic-chemistry.org |
| N-Heteroaryl aldehyde/ketone | Alkylamine | Copper(I) / O2 | Csp3-H amination | Imidazo[1,5-a]pyridine | organic-chemistry.org |
C-H Amination/Cyclization Strategies
Direct C-H amination followed by cyclization has become a powerful and atom-economical strategy for synthesizing imidazo[1,5-a]pyridines. These methods avoid the pre-functionalization of starting materials. An electrochemical approach has been developed for the synthesis of 3-acyl imidazo[1,5-a]pyridines through a tandem sp3 C–H double amination of acetophenones with pyridine ethylamines, using ammonium (B1175870) iodide as a redox mediator. nih.gov
A transition-metal-free method employing molecular iodine has been established for the synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines. rsc.org This iodine-mediated oxidative annulation proceeds via sp3 C–H amination. rsc.org Furthermore, iron-catalyzed C-H amination provides a green synthetic route to imidazole-fused ring systems, with water as the only byproduct. organic-chemistry.org A metal-free sequential dual oxidative amination of C(sp3)-H bonds has also been reported to afford imidazo[1,5-a]pyridines in very good yields under ambient conditions. organic-chemistry.org
| Starting Materials | Reagents/Catalyst | Key Step | Product | Reference |
| Acetophenones, Pyridine ethylamines | NH4I (electrochemical) | Tandem sp3 C–H double amination | 3-Acyl imidazo[1,5-a]pyridines | nih.gov |
| 2-Pyridyl ketones, Alkylamines | I2, NaOAc | sp3 C–H amination | Imidazo[1,5-a]pyridine derivatives | rsc.org |
| N-heteroaryl aldehydes/ketones, Alkylamines | Copper(I) / O2 | Csp3-H amination | Multifunctional imidazo[1,5-a]pyridines | organic-chemistry.org |
| - | - | Iron-catalyzed C-H amination | Imidazo[1,5-a]pyridines | organic-chemistry.org |
One-Pot Annulation Strategies
One-pot annulation strategies, particularly those involving multicomponent reactions (MCRs), are highly efficient for the synthesis of imidazo[1,5-a]pyridine derivatives as they combine multiple synthetic steps into a single operation, reducing waste and saving time. nih.gov The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction of an amidine, an aldehyde, and an isocyanide, is a prime example of a one-pot method for constructing the imidazo[1,2-a]pyridine scaffold. nih.govmdpi.commdpi.com This reaction has been utilized to create libraries of compounds for biological screening. nih.govbeilstein-journals.orgbeilstein-journals.org
Another one-pot approach involves the annulation of enamines with alkynes, catalyzed by a synergistic Ag2CO3/HNTf2 system, to produce highly substituted pyridinium (B92312) salts. nih.gov This transformation proceeds via a selective 6-endo-dig cyclization. nih.gov Additionally, a three-component coupling of substituted picolinaldehydes, amines, and formaldehyde (B43269) provides imidazo[1,5-a]pyridinium ions in high yields under mild conditions. organic-chemistry.org
| Reaction Type | Components | Key Features | Product | Reference |
| Groebke–Blackburn–Bienaymé (GBB) | Amidine, Aldehyde, Isocyanide | Multicomponent, [4+1] cycloaddition | Imidazo[1,2-a]pyridines | nih.govmdpi.commdpi.com |
| Annulation | Enamine, Alkyne | Ag2CO3/HNTf2 catalysis, 6-endo-dig cyclization | Substituted Pyridinium Salts | nih.gov |
| Three-component coupling | Picolinaldehyde, Amine, Formaldehyde | Mild conditions, High yield | Imidazo[1,5-a]pyridinium ions | organic-chemistry.org |
Multi-Component Reactionsacs.org
Multi-component reactions (MCRs) offer a highly efficient route to complex molecules like imidazo[1,5-a]pyridines by combining three or more reactants in a single step. rsc.orgbio-conferences.org These reactions are valued for their atom economy and ability to rapidly generate molecular diversity. rsc.org
A notable MCR approach involves the use of imidazo[1,5-a]pyridine carbenes, specifically imidazo[1,5-a]pyridin-3-ylidenes. acs.orgnih.gov In a three-component reaction, these carbenes react with aldehydes and dimethyl acetylenedicarboxylate (DMAD) under mild conditions. rsc.orgacs.org The proposed mechanism begins with the nucleophilic addition of the carbene to an aldehyde, forming a dipolar intermediate. rsc.orgacs.org This intermediate then undergoes a [3+2] cycloaddition with DMAD, leading to a spiro-dihydrofuran intermediate, which subsequently rearranges to yield highly substituted furan derivatives. acs.org This strategy showcases the utility of imidazo[1,5-a]pyridine carbenes as intermediates in constructing complex heterocyclic systems. acs.orgsigmaaldrich.com
Another MCR strategy involves the reaction of substituted picolinaldehydes, amines, and formaldehyde, which produces imidazo[1,5-a]pyridinium ions in high yields under mild conditions. organic-chemistry.org This method allows for the incorporation of diverse functional groups. organic-chemistry.org
Specific Synthesis Routes for Cyclopropyl-Substituted Imidazo[1,5-a]pyridine Systemsrsc.orgorganic-chemistry.org
The introduction of a cyclopropyl (B3062369) group onto the imidazo[1,5-a]pyridine scaffold requires specific synthetic routes that can accommodate this unique substituent. Key strategies include transition-metal-free amination and cyclocondensation reactions.
One effective method is an iodine-mediated sp3 C–H amination. rsc.org This transition-metal-free approach involves the oxidative annulation of 2-pyridyl ketones with alkylamines. rsc.org This one-pot synthesis is operationally simple and can be performed on a gram scale. rsc.org To produce a 3-cyclopropyl derivative, a reactant such as cyclopropyl(pyridin-2-yl)methanamine (B1364850) would be used.
A second major route is the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. beilstein-journals.orgnih.gov This method is particularly versatile. The reaction is believed to proceed via the initial nucleophilic attack of the 2-(aminomethyl)pyridine on an activated nitronate, forming an amidinium intermediate. beilstein-journals.orgnih.gov This intermediate is perfectly primed for a 5-exo-trig cyclization, which, after a series of steps including deprotonation and elimination, yields the final imidazo[1,5-a]pyridine product. beilstein-journals.orgnih.gov For the synthesis of a 3-cyclopropyl derivative, 1-cyclopropyl-1-nitroethane would be a suitable nitroalkane precursor.
Precursor Compounds and Reactantsacs.orgnih.govrsc.orgrsc.org
The selection of appropriate precursors is critical for the successful synthesis of the target molecule. The choice of reactants directly influences the substitution pattern of the final imidazo[1,5-a]pyridine ring.
| Synthesis Method | Precursor 1 | Precursor 2 | Precursor 3 |
| Iodine-Mediated Amination rsc.org | 2-Pyridyl Ketones | Alkylamines | Molecular Iodine (I₂) |
| Cyclocondensation beilstein-journals.orgnih.gov | 2-(Aminomethyl)pyridines | Nitroalkanes | Polyphosphoric Acid (PPA) |
| Multi-Component Reaction rsc.orgacs.org | Imidazo[1,5-a]pyridin-3-ylidenes | Aldehydes | Dimethyl Acetylenedicarboxylate (DMAD) |
| Ritter-Type Reaction acs.org | Pyridinylmethanol | Aryl/Alkylnitrile Derivatives | Bismuth(III) trifluoromethanesulfonate (B1224126) |
| Fe²⁺ Mediated Synthesis nih.gov | Benzaldehyde | 2-Picolylamine | Fe²⁺ Salt |
For the specific synthesis of 3-Cyclopropylimidazo[1,5-a]pyridin-1-amine, key reactants would include:
Cyclopropyl-containing ketones or nitroalkanes : To introduce the C3-cyclopropyl group.
2-(Aminomethyl)pyridine or 2-pyridyl ketones : To form the fused pyridine ring system. rsc.orgbeilstein-journals.org
An amine source : For the 1-amine functionality.
Reaction Conditions and Catalysisnih.govrsc.orgacs.orgrsc.org
The conditions and catalysts employed are pivotal in directing the reaction towards the desired product and achieving high yields.
A transition-metal-free synthesis of imidazo[1,5-a]pyridines utilizes molecular iodine (I₂) as a mediator in the presence of a base like sodium acetate (B1210297) (NaOAc). rsc.org This method is notable for its operational simplicity. rsc.org Alternatively, cyclocondensation reactions are often promoted by strong acids such as polyphosphoric acid (PPA), which acts as both a catalyst and a dehydrating agent at elevated temperatures (e.g., 160 °C). beilstein-journals.org
More recently, novel catalytic systems have been developed. For instance, a Ritter-type reaction can be catalyzed by a combination of a Lewis acid, Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃), and para-toluenesulfonic acid (p-TsOH·H₂O) in a solvent like 1,2-dichloroethane (B1671644) (DCE). acs.org Iron-catalyzed C-H amination offers a greener alternative, using anisole (B1667542) as a solvent and producing only water as a byproduct. organic-chemistry.org Copper-based catalysts are also widely used for various C-N bond-forming reactions leading to the imidazo[1,5-a]pyridine core. organic-chemistry.org
Table of Catalytic Systems and Conditions
| Reaction Type | Catalyst / Mediator | Solvent | Key Features |
|---|---|---|---|
| sp³ C–H Amination rsc.org | Molecular Iodine (I₂) / NaOAc | - | Transition-metal-free, one-pot synthesis. |
| Cyclocondensation beilstein-journals.orgnih.gov | Polyphosphoric Acid (PPA) | - | High temperature (110-160 °C). |
| Ritter-Type Reaction acs.org | Bi(OTf)₃ / p-TsOH·H₂O | DCE | Efficient conversion of benzylic alcohols. |
| MCR (Carbene-based) rsc.org | None (spontaneous) | - | Mild conditions, forms fused tricyclic systems. |
| C-H Amination organic-chemistry.org | Iron Catalyst | Anisole | Green solvent, water as only byproduct. |
| Transannulation organic-chemistry.org | Copper(I) Catalyst | - | Uses oxygen as the sole oxidant. |
Optimization of Reaction Parametersacs.org
Optimizing reaction parameters such as catalyst loading, temperature, and solvent is crucial for maximizing product yield and purity.
In the development of a Ritter-type synthesis for imidazo[1,5-a]pyridines, researchers screened various conditions. acs.org They found that using 5 mol % of Bi(OTf)₃ as a catalyst with 5 equivalents of p-TsOH·H₂O in a mixture of 1,2-dichloroethane (DCE) and acetonitrile (B52724) (MeCN) gave the optimal results, achieving a 97% yield for the model substrate. acs.org
For iodine-mediated one-pot syntheses, optimization involves adjusting the equivalents of reactants. mdpi.com For example, in the synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine, the best yields were obtained by carefully controlling the stoichiometry of the starting 2-aminomethylpyridine, benzaldehyde, and sodium benzenesulfinate. mdpi.com
Similarly, in multicomponent reactions involving imidazo[1,5-a]pyridine carbenes, the reaction conditions were found to be effective under mild settings, which simplifies the procedure and broadens the substrate scope. acs.org The optimization process often involves screening different solvents and temperatures to find the ideal balance between reaction rate and selectivity.
Derivatization Strategies for Imidazo[1,5-a]pyridin-1-amine Functionalitynih.gov
Once the core imidazo[1,5-a]pyridine structure is synthesized, it can be further modified to create a diverse range of derivatives. Derivatization strategies often focus on C-H functionalization, which allows for the direct addition of new substituents to the heterocyclic ring.
A metal-free approach has been developed for the insertion of a methylene (B1212753) group at the C1 position. nih.gov This method uses a formaldehyde solution as both the carbon source and the solvent, reacting with two molecules of a 3-aryl-imidazo[1,5-a]pyridine to form bis(3-arylimidazo[1,5-a]pyridin-1-yl)methanes. nih.gov This reaction proceeds at room temperature in an aerobic environment and represents a straightforward way to create C(sp²)–C(sp³)–C(sp²) bonds. nih.gov
Another derivatization strategy is an iodine-mediated, one-pot reaction that simultaneously forms C-N and C-S bonds. mdpi.com This method reacts 2-aminomethylpyridines with benzaldehydes and sodium benzenesulfinates to produce 3-aryl-1-(arylthio)imidazo[1,5-a]pyridines. This approach is valued for its mild conditions and wide substrate tolerance. mdpi.com
Furthermore, electrochemical synthesis provides a novel route for derivatization. Using ammonium thiocyanate (B1210189) (NH₄SCN) as both an electrolyte and a source of cyanide, 1-cyano-imidazo[1,5-a]pyridines can be synthesized from pyridine-2-carboxaldehydes and amines. rsc.org This process involves a cascade of electrochemical oxidation and cyclization steps. rsc.org
Medicinal Chemistry and Biological Activity of Imidazo 1,5 a Pyridine Derivatives
Enzyme Inhibition Studies of Imidazo[1,5-a]pyridine (B1214698) Scaffolds
The inherent characteristics of the imidazo[1,5-a]pyridine nucleus, such as its ability to participate in hydrogen bonding and π-stacking interactions, make it an attractive framework for the design of enzyme inhibitors. Researchers have successfully developed derivatives that exhibit potent and selective inhibition against a variety of enzyme classes.
Indoleamine 2,3-Dioxygenase (IDO1) and Tryptophan 2,3-Dioxygenase (TDO) Inhibition
Indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the first and rate-limiting step in the catabolism of L-tryptophan. google.com Their overexpression in the tumor microenvironment leads to immune suppression, making them significant targets in cancer immunotherapy. nih.govgoogle.com The imidazo[1,5-a]pyridine scaffold has been identified as a promising core for the development of inhibitors targeting these enzymes. nih.govuclouvain.be
A patent by BeiGene described 5- and 8-substituted imidazo[1,5-a]pyridine derivatives as potent inhibitors of IDO1 and/or TDO2. google.comuclouvain.be One of the most promising dual inhibitors from this series, compound 66 , demonstrated low nanomolar efficacy against both enzymes. uclouvain.be Structure-activity relationship (SAR) studies indicated that substitution at position 7 of the imidazo[1,5-a]pyridine ring influences affinity for TDO2, with a chlorine atom being preferred over bromine or a trifluoromethyl group. uclouvain.be
| Compound | Target | IC50 (nM) |
| Compound 66 | IDO1 | 9.6 |
| TDO2 | 29 |
Phosphodiesterase 10 (PDE10) Inhibition
Phosphodiesterase 10 (PDE10) is an enzyme that degrades the second messengers cAMP and cGMP, and its inhibition is a therapeutic strategy for neurological and psychiatric disorders. nih.govacsmedchem.org The imidazo[1,5-a]pyridine framework has been explored as a scaffold for PDE10A inhibitors. nih.gov Research has shown that this scaffold can be further optimized, for instance by incorporating a nitrogen atom at the 7-position to form an imidazo[1,5-a]pyrazine (B1201761), which can block metabolism and improve pharmacokinetic properties. acsmedchem.org This highlights the utility of the core imidazo[1,5-a]pyridine structure as a starting point for developing potent and metabolically stable PDE10 inhibitors. nih.govacsmedchem.org
Phosphatidylinositol 3-Kinase (PI3Kα) Inhibition
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. researchgate.netrsc.org Consequently, inhibitors of this pathway are of significant interest in oncology. A series of imidazo[1,5-a]pyridine-benzimidazole hybrids has been synthesized and evaluated as dual inhibitors of tubulin polymerization and the PI3K/Akt pathway. rsc.orgrsc.org
Several of these hybrid compounds displayed significant cytotoxic activity against a panel of human tumor cell lines. rsc.org Notably, compounds 5d and 5l were identified as potent agents, arresting the cell cycle in the G2/M phase and inducing apoptosis. rsc.org Mechanistic studies confirmed that these compounds markedly decreased the levels of phosphorylated PTEN (p-PTEN) and phosphorylated Akt (p-AKT), key components of the PI3K pathway. rsc.org
| Compound | Cancer Cell Line | GI50 (μM) |
| 5d | Leukemia, Colon, Melanoma, etc. | 1.06 - 14.9 |
| 5l | Leukemia, Colon, Melanoma, etc. | 0.43 - 7.73 |
Topoisomerase II Inhibition
Topoisomerase II is an essential enzyme that modulates DNA topology, playing a crucial role in DNA replication and chromosome segregation. wikipedia.orgca.gov It is a well-established target for anticancer drugs. nih.gov The imidazo[1,5-a]pyridine core is present in the potent antitumor agent C-1311 (an imidazoacridinone), which functions as a catalytic inhibitor of topoisomerase II. aacrjournals.orgmedchemexpress.com
Unlike topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, C-1311 inhibits the enzyme's catalytic activity by interfering with the binding of ATP. ca.govaacrjournals.org It acts as a competitive inhibitor with respect to ATP, with its inhibitory potency decreasing as ATP concentration increases. aacrjournals.org This mechanism is consistent with the compound's dual ability to also target receptor tyrosine kinases, which also possess an ATP-binding site. aacrjournals.org
| Inhibitor | Target | Mechanism | IC50 (at varied ATP concentrations) |
| C-1311 | Human Topoisomerase II | ATP-competitive catalytic inhibitor | 3 μM (at 20 μM ATP) |
| 20 μM (at 200 μM ATP) | |||
| 55 μM (at 2 mM ATP) |
HIV-1 Reverse Transcriptase (RT) Inhibition (Non-nucleoside)
Human Immunodeficiency Virus-1 Reverse Transcriptase (HIV-1 RT) is a key enzyme in the viral life cycle and a major target for antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, disrupting its function. The imidazo[1,5-a]pyridine scaffold has been investigated for its potential in developing new NNRTIs. For example, 3-bromo derivatives have been utilized in HIV-1 RT inhibition studies, valued for their capacity to fit into hydrophobic pockets within the enzyme's binding site. While specific inhibitory data for simple imidazo[1,5-a]pyridine derivatives are not extensively detailed, the scaffold serves as a valuable building block in the design of more complex inhibitors, such as conjugates with other pharmacologically active moieties. mdpi.com
Other Enzyme Target Modulations
The versatility of the imidazo[1,5-a]pyridine scaffold has led to its application in targeting other enzymes beyond those previously mentioned. A notable example is its use in developing inhibitors for Thromboxane (B8750289) A2 synthase. nih.govncats.io
Pirmagrel , an imidazo[1,5-a]pyridine derivative, is a selective inhibitor of Thromboxane A2 synthase. ncats.iopatsnap.com This enzyme is responsible for the production of thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction. nih.gov Pirmagrel effectively and selectively suppresses the synthesis of thromboxane, leading to a significant reduction in serum thromboxane B2 levels (the stable metabolite of thromboxane A2). nih.govncats.io This activity made it a candidate for development in the treatment of thrombosis and ischemic heart disorders. ncats.io
Cellular Activity and Mechanistic Investigations of Imidazo[1,5-a]pyridine Analogs
Antiproliferative Activity in Cancer Cell Lines (e.g., human non-small cell lung cancer, neuroblastoma, breast cancer, erythroid and leukocyte leukaemia cells)
A series of imidazo[1,5-a]pyridine-benzimidazole hybrids have been synthesized and evaluated for their cytotoxic activity against a panel of approximately sixty human cancer cell lines. nih.gov Among these, compounds 5d and 5l demonstrated significant antiproliferative activity. nih.gov For instance, compound 5l exhibited potent activity against various cell lines with GI50 values ranging from 0.43 to 7.73 μM. nih.gov
Specifically, in human breast cancer (MCF-7) cells, these hybrids showed notable inhibitory effects. nih.gov Further studies on novel imidazo[1,5-a]pyridine-based chalcones also revealed promising cytotoxicity against several human cancer cell lines, including breast (MDA-MB-231), colon (RKO), bone (Mg-63), prostate (PC-3), and liver (HepG2) cells. nih.gov Two of the synthesized chalcone (B49325) derivatives displayed particularly strong activity against the MDA-MB-231 breast cancer cell line, with IC50 values of 4.23 ± 0.25 μM and 3.26 ± 0.56 μM. nih.gov
Below is an interactive data table summarizing the antiproliferative activity of selected imidazo[1,5-a]pyridine analogs.
| Compound | Cancer Cell Line | Activity (GI50/IC50, μM) | Reference |
|---|---|---|---|
| Imidazo[1,5-a]pyridine-benzimidazole hybrid (5d) | Human Tumor Cell Lines (Panel) | 1.06 - 14.9 | nih.gov |
| Imidazo[1,5-a]pyridine-benzimidazole hybrid (5l) | Human Tumor Cell Lines (Panel) | 0.43 - 7.73 | nih.gov |
| Imidazo[1,5-a]pyridine-chalcone derivative 1 | MDA-MB-231 (Breast) | 4.23 ± 0.25 | nih.gov |
| Imidazo[1,5-a]pyridine-chalcone derivative 2 | MDA-MB-231 (Breast) | 3.26 ± 0.56 | nih.gov |
| Imidazo[1,5-a]pyridine-chalcone (7o) | PC-3 (Prostate) | 14.86 ± 0.25 | nih.gov |
| Imidazo[1,5-a]pyridine-chalcone (7n) | PC-3 (Prostate) | 17.89 ± 0.12 | nih.gov |
Cell Cycle Modulation (e.g., G2/M phase arrest)
Several imidazo[1,5-a]pyridine analogs have been shown to exert their antiproliferative effects by modulating the cell cycle. Flow cytometric analysis of human breast cancer cells (MCF-7) treated with imidazo[1,5-a]pyridine-benzimidazole hybrids revealed that these compounds induce cell cycle arrest at the G2/M phase. nih.gov This arrest prevents the cells from entering mitosis, thereby inhibiting their proliferation. Similarly, other related imidazopyridine derivatives have also been reported to cause a significant accumulation of cells in the G2/M phase in various cancer cell lines, including melanoma and cervical cancer. nih.govnih.govfrontiersin.orgmdpi.commdpi.com This effect is often associated with the downregulation of key regulatory proteins such as CDK1 and cyclin B. mdpi.com
Apoptosis Induction
In addition to cell cycle arrest, imidazo[1,5-a]pyridine derivatives have been found to induce programmed cell death, or apoptosis, in cancer cells. nih.gov The treatment of cancer cells with imidazo[1,5-a]pyridine-benzimidazole hybrids led to apoptotic cell death, which was confirmed by several experimental observations. nih.gov These include analyses using Hoechst staining, assessment of mitochondrial membrane potential, detection of cytochrome c release, measurement of reactive oxygen species (ROS) generation, activation of caspase 9, and analysis of DNA fragmentation. nih.gov The induction of apoptosis by related imidazo[1,2-a]pyridine (B132010) compounds has also been linked to the modulation of apoptosis-related proteins, such as the upregulation of Bax and the downregulation of Bcl-2. nih.govnih.gov
Microtubule Assembly Inhibition
A key mechanism of action for some imidazo[1,5-a]pyridine analogs is the inhibition of microtubule assembly. nih.govnih.gov Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption can lead to cell cycle arrest and apoptosis. researchgate.net Imidazo[1,5-a]pyridine-benzimidazole hybrids, specifically compounds 5d and 5l , were found to effectively inhibit tubulin polymerization, with IC50 values of 3.25 μM and 1.71 μM, respectively. nih.gov Immunofluorescence analysis further confirmed that these compounds disrupt the microtubule network in human breast cancer cells (MCF-7). nih.gov Molecular docking studies suggest that these compounds bind to the colchicine (B1669291) binding site of tubulin, which is consistent with their observed antiproliferative activity. nih.govnih.gov
Anti-HIV Infectivity Assays (Whole-Cell)
While the primary focus of research on imidazo[1,5-a]pyridines has been on their anticancer properties, related imidazopyridine scaffolds have been investigated for their antiviral activity. For instance, a series of imidazo[1,5-b]pyridazine (B2384543) derivatives, which are structurally related to imidazo[1,5-a]pyridines, have been tested for their ability to inhibit HIV-1 reverse transcriptase (RT) and the growth of infected MT-4 cells. nih.gov Some of these compounds demonstrated potent inhibition of HIV-1 replication in vitro. nih.gov Additionally, imidazo[1,2-a]pyridine-Schiff base derivatives have been evaluated for their in vitro antiviral activity against both HIV-1 and HIV-2 in MT-4 cells. rsc.org However, specific data on the anti-HIV activity of 3-cyclopropylimidazo[1,5-a]pyridin-1-amine or its direct analogs in whole-cell infectivity assays is not extensively available in the reviewed literature.
Signal Transduction Pathway Modulation (e.g., PI3K/Akt pathway, Kynurenine (B1673888) pathway)
Imidazo[1,5-a]pyridine derivatives have been shown to modulate key signal transduction pathways involved in cancer cell growth and survival. The PI3K/Akt signaling pathway, which is frequently hyperactivated in various cancers, is a notable target. nih.govacs.orgnih.gov The treatment of human breast cancer cells with imidazo[1,5-a]pyridine-benzimidazole hybrids for 48 hours resulted in a marked decrease in the levels of phosphorylated PTEN (p-PTEN) and phosphorylated Akt (p-AKT). nih.gov The PI3K/Akt pathway plays a crucial role in regulating cell proliferation, survival, and apoptosis, and its inhibition is a validated strategy in cancer therapy. creative-diagnostics.combio-rad-antibodies.com
The kynurenine pathway is the primary route for tryptophan metabolism and has been implicated in various diseases, including neurodegenerative disorders and cancer. nih.govnih.gov This pathway can be modulated by inhibiting key enzymes such as kynurenine monooxygenase (KMO). nih.gov While inhibitors of the kynurenine pathway are being developed for therapeutic purposes, the direct modulatory activity of this compound or its close analogs on this specific pathway is not well-documented in the current scientific literature.
Immunomodulatory Effects (e.g., via IDO1/TDO inhibition)
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are critical heme-containing enzymes that catalyze the first and rate-limiting step in the catabolism of tryptophan to N-formylkynurenine. nih.govnih.gov In the context of oncology, the overexpression of IDO1 in tumor cells and the tumor microenvironment (TME) is a key mechanism of immune escape. nih.gov By depleting local tryptophan levels and producing immunosuppressive metabolites like kynurenine, IDO1 suppresses the activity of effector T-cells and promotes the generation of regulatory T-cells (Tregs), fostering an environment of immune tolerance that allows tumors to evade host surveillance. nih.govnih.gov
Therefore, the inhibition of IDO1 is a promising strategy in cancer immunotherapy, aiming to restore anti-tumor immune responses. nih.gov Several small-molecule IDO1 inhibitors have been developed, with some advancing to clinical trials. nih.gov The imidazopyridine scaffold has been identified as a promising framework for the development of potent IDO1 inhibitors. nih.gov While direct enzymatic inhibition data for This compound is not extensively documented, its structural features align with those of known IDO1 inhibitors, suggesting it likely functions through this immunomodulatory pathway. The inhibition of IDO1 by such compounds is expected to reverse the immunosuppressive effects within the TME, thereby enhancing the efficacy of the host's immune system against cancer.
Structure-Activity Relationship (SAR) Analysis of Imidazo[1,5-a]pyridine Derivatives
The biological activity of imidazo[1,5-a]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. The following sections analyze the structural components of This compound .
The substituent at position 3 of the imidazo[1,5-a]pyridine ring plays a crucial role in modulating the potency and pharmacokinetic properties of these molecules. The presence of a cyclopropyl (B3062369) group, as in This compound , is a strategic choice in medicinal chemistry.
Research on other classes of IDO1 inhibitors, such as tetrahydronaphthyridine derivatives, has shown that incorporating a cyclopropyl group can significantly enhance biological activity. nih.gov This enhancement is often attributed to several factors:
Improved Metabolic Stability: Cyclopropyl groups are less susceptible to oxidative metabolism compared to larger alkyl groups, which can lead to a longer half-life in vivo. nih.gov
Potency Enhancement: The rigid, three-dimensional nature of the cyclopropyl ring can allow it to fit snugly into specific lipophilic pockets within the enzyme's active site, leading to stronger binding interactions and increased inhibitory potency. nih.gov
In a study on a tetrahydronaphthyridine series of IDO1 inhibitors, the addition of a fused cyclopropane (B1198618) ring increased the human whole blood (hWB) potency over threefold and nearly tripled the half-life in preclinical models. nih.gov Further extension into the lipophilic pocket with a methyl-substituted cyclopropyl group led to an eight-fold increase in potency. nih.gov While this data is from a different scaffold, it highlights the significant positive impact a cyclopropyl group can have on inhibitor efficacy.
Table 1: Illustrative SAR Data for Cyclopropyl Substitution on a Related IDO1 Inhibitor Scaffold Data extrapolated from a study on tetrahydronaphthyridine derivatives to illustrate the principle. nih.gov
| Compound | Key Substituent | hWB IC₅₀ (nM) | Dog Half-Life (h) |
| Analogue 1 | Methyl Group | 64 | 3.8 |
| Analogue 2 | Fused Cyclopropyl Ring | 16 | 9.0 |
| Analogue 3 | Methyl-substituted Fused Cyclopropyl Ring | 8 | 6.7 |
The amine functionality at position 1 of the imidazo[1,5-a]pyridine core is critical for the molecule's interaction with the target enzyme. In many IDO1 inhibitors, a primary or secondary amine acts as a key binding motif. It is hypothesized that the 1-amine group of This compound directly interacts with the heme iron in the active site of IDO1 or forms crucial hydrogen bonds with adjacent amino acid residues. This interaction is often essential for anchoring the inhibitor in the correct orientation to block substrate access. Studies on functionalized 3-amino-imidazo[1,2-a]pyridines as inhibitors for other enzymes also highlight the importance of the amino group for potent inhibitory activity. nih.gov
The incorporation of a cyclopropyl group at position 3 further constrains the molecule's flexibility. This conformational restriction can lock the molecule into a bioactive conformation that is optimal for binding to the IDO1 active site. Conformational-analysis-guided discovery has been a successful strategy in identifying potent IDO1 inhibitors, where replacing more flexible components with rigid aromatic systems led to improved candidates. nih.gov The defined and rigid structure of This compound is therefore likely a key contributor to its potential high-affinity binding and potent inhibition of IDO1.
Preclinical in vivo Efficacy in Animal Models (excluding human clinical data)
Another study on a competitive IDO1 inhibitor, compound 5l , showed dose-dependent efficacy in mice bearing GM-CSF-secreting B16 melanoma tumors, along with a significant reduction in plasma kynurenine levels, confirming in vivo target engagement. These studies establish that potent IDO1 inhibitors can effectively suppress tumor growth in animal models, primarily by reversing immune suppression.
Table 2: Representative Preclinical Efficacy of an Analogous IDO1 Inhibitor Data represents findings for a related potent IDO1 inhibitor to illustrate potential efficacy.
| Animal Model | Tumor Type | Finding |
| Balb/c Mice | CT26 Colon Carcinoma | Statistically significant inhibition of tumor growth with hydroxyamidine-based IDO1 inhibitors. |
| C57BL/6 Mice | B16 Melanoma (GM-CSF secreting) | Dose-dependent efficacy in reducing tumor volume. |
| In Vivo Pharmacodynamics | Mouse Plasma | Greater than 50% reduction in kynurenine levels, indicating target engagement. |
Computational and Theoretical Studies on Imidazo 1,5 a Pyridine Chemical Systems
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand with a target protein. For the imidazo[1,5-a]pyridine (B1214698) class and its related isosteres like imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, docking studies have been crucial in elucidating potential mechanisms of action.
Researchers have used docking to explore the binding of these heterocyclic compounds to various biological targets. For instance, studies on 3-aroylimidazo[1,2-a]pyridine derivatives identified them as potential inhibitors of microtubule affinity regulating kinase 4 (MARK4), a protein implicated in cell-cycle progression. nih.gov Similarly, docking analyses of imidazo[1,2-a]pyridine (B132010) derivatives against cyclooxygenase enzymes (COX-1 and COX-2) helped to rationalize their anti-inflammatory activity. researchgate.net
In a typical docking study, the three-dimensional structure of the target protein is obtained from crystallographic data. The ligand, in this case, a derivative of the imidazo[1,5-a]pyridine system, is then placed into the active site of the protein. A scoring function is used to estimate the binding affinity, often expressed as a binding energy in kcal/mol. Lower binding energy values suggest a more stable protein-ligand complex.
For example, in a study of 3-benzoyl imidazo[1,2-a]pyrimidines as potential antimycotic agents, docking simulations were performed against the lanosterol (B1674476) 14α-demethylase enzyme (CYP51) from various Candida species. The results showed that the test compounds had favorable binding energies, indicating strong potential for inhibition. nih.gov These simulations also reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand in the binding pocket, providing a rationale for the observed biological activity and guiding further structural modifications.
Table 1: Example Binding Energies from Docking Studies of Related Heterocyclic Compounds This table presents data from studies on related scaffolds to illustrate the application of molecular docking.
| Compound Class | Target Protein | Example Binding Energy (kcal/mol) | Key Interactions Noted |
|---|---|---|---|
| Quinoline-pyrido[2,3-d]pyrimidinones | Dihydropteroate Synthase (S. aureus) | -8.90 | Hydrogen bonds with Asn11, His241, Asp84 |
| Quinoline-pyrido[2,3-d]pyrimidinones | Sortase A (S. pyogenes) | -8.20 | No hydrogen bonds, favorable hydrophobic interactions |
| 3-Benzoyl imidazo[1,2-a]pyrimidines | CYP51 (Candida spp.) | -6.11 to -9.43 | Binding within the active site similar to reference drugs |
Quantum Chemical Calculations (e.g., Time-Dependent Density Functional Theory for electronic transitions)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules. For imidazo[1,5-a]pyridine systems, DFT calculations provide fundamental insights that are not easily accessible through experimental means alone.
These calculations are used to optimize the molecular geometry and determine various electronic properties. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
For instance, a theoretical study on imidazo[1,2-a]pyridine N-acylhydrazone derivatives used DFT at the B3LYP/6-31+G(d,p) level to analyze their stability and reactivity. scirp.org The analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, helps to identify the regions of a molecule that are rich or poor in electrons, thus predicting the sites for electrophilic and nucleophilic attack. scirp.org
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. scirp.org This is particularly relevant for understanding the photophysical properties of fluorescent imidazo[1,5-a]pyridine derivatives, which have applications in materials science and as biological probes. rsc.org For example, TD-DFT has been used to calculate the electronic absorption spectra of novel dyes derived from imidazo[1,2-a]pyridine, showing good agreement with experimental data.
DFT calculations have also been employed to understand the electronic character of imidazo[1,5-a]pyridin-3-ylidenes, revealing that they possess strong π-accepting character due to a hybrid accepting orbital formed from the carbene's p-orbital and the pyridine (B92270) ring's π* orbital. rsc.org
Table 2: Example Quantum Chemical Descriptors for a Related Imidazo[1,2-a]pyrimidine Derivative This table is based on data for (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine to exemplify typical DFT calculation outputs.
| Parameter | Calculated Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -5.6227 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.7893 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 3.8334 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape (conformation) of a molecule is critical to its biological activity, as it dictates how well it can fit into a target's binding site. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For flexible molecules like 3-Cyclopropylimidazo[1,5-a]pyridin-1-amine, where the cyclopropyl (B3062369) and amine groups can rotate, understanding the preferred spatial arrangement is essential.
Computational methods can systematically explore the potential energy surface of a molecule to find its most stable conformers. This information is a prerequisite for many other computational studies, including molecular docking and 3D-QSAR.
Molecular Dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. In an MD simulation, the movements of atoms and molecules are calculated for a specific period, offering insights into conformational changes and the stability of protein-ligand complexes. For example, MD simulations have been used to study the stability of the complex formed between a vascular endothelial growth factor receptor-2 and an imidazo[1,2-a]pyrimidine-based inhibitor, confirming that the ligand remains stably bound within the receptor's active site over the simulation time.
Predictive Modeling for Biological Activity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts.
For the broader class of imidazopyridines, several QSAR studies have been successfully conducted. These studies typically involve:
Dataset Collection: A set of imidazopyridine derivatives with experimentally measured biological activity (e.g., IC50 values) is compiled.
Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can be 0D (e.g., molecular weight), 1D (e.g., atom counts), 2D (e.g., topological indices), or 3D (e.g., steric parameters).
Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning techniques like Artificial Neural Networks (ANN) are used to build a mathematical equation linking the most relevant descriptors to the biological activity. nih.govresearchgate.net
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets. nih.govnih.gov
A QSAR study on imidazopyridine derivatives as inhibitors of Polo-Like Kinase 1 (PLK1) successfully developed a model using 3D descriptors that could accurately predict the inhibitory activity of the compounds. nih.gov Another study on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors used 3D-QSAR methods (CoMFA and CoMSIA) to generate models with high predictive power, which were then used to design new analogues with potentially improved potency. nih.gov These models provide a quantitative framework for understanding which structural features, such as steric bulk, electronic properties, or hydrophobicity at specific positions on the imidazo[1,5-a]pyridine scaffold, are critical for enhancing biological activity.
Advanced Applications and Emerging Research Directions for Imidazo 1,5 a Pyridine Derivatives
Applications in Materials Science
The unique photophysical properties of the imidazo[1,5-a]pyridine (B1214698) core, such as strong fluorescence and environmental sensitivity, make it a promising candidate for various materials science applications. nih.gov
Optoelectronic Devices
Imidazo[1,5-a]pyridine derivatives have been investigated for their use in organic light-emitting diodes (OLEDs). Their inherent electronic properties, which can be tuned by introducing different substituents, allow for the development of materials with specific charge-transport and emissive characteristics. For instance, certain imidazo[1,2-a]pyridine (B132010) derivatives have been successfully employed as deep-blue fluorescent emitters in OLEDs, demonstrating high external quantum efficiencies and color purity. nih.gov The introduction of a cyclopropyl (B3062369) group at the 3-position and an amine group at the 1-position of the imidazo[1,5-a]pyridine core in 3-Cyclopropylimidazo[1,5-a]pyridin-1-amine could potentially influence the electronic and photophysical properties, making it a candidate for investigation in OLED applications. The electron-donating nature of the amino group could facilitate hole injection or transport, while the cyclopropyl group might impact the molecular packing and film-forming properties, which are crucial for device performance.
Luminescent Dyes and Sensors
The strong fluorescence and solvatochromism exhibited by many imidazo[1,5-a]pyridine derivatives make them excellent candidates for luminescent dyes and sensors. nih.gov These compounds can be designed to respond to changes in their local environment, such as polarity, pH, or the presence of specific ions or molecules, by altering their fluorescence intensity or wavelength.
For example, various imidazo[1,5-a]pyridine-based fluorophores have been synthesized and their photophysical properties studied in different solvents, showing significant Stokes shifts. nih.govmdpi.com Some derivatives have been developed as fluorescent probes for the detection of metal ions like Fe³⁺ and Hg²⁺, and for sensing sulfite (B76179) in aqueous media. nih.govresearchgate.net The design of these sensors often involves incorporating a specific recognition moiety that interacts with the target analyte, leading to a measurable change in the fluorescence of the imidazo[1,5-a]pyridine core. Given its structure, This compound could serve as a core scaffold for the development of novel fluorescent sensors. The primary amine group could act as a binding site for various analytes or be functionalized to introduce specific recognition units.
To illustrate the potential of this class of compounds, the photophysical properties of several reported imidazo[1,5-a]pyridine-based fluorophores are summarized in the table below.
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Application |
| 1,3-diphenylimidazo[1,5-a]pyridine | ~350 | ~400-450 | Varies with solvent | General fluorophore |
| Imidazo[1,5-a]pyridine-based probe for Fe³⁺ | ~365 | ~460 (turn-on) | - | Fluorescent sensor |
| Imidazo[1,5-a]pyridine-based probe for SO₂ | ~380 | ~475 (turn-on) | - | Fluorescent sensor |
Role as Ligands in Transition Metal Catalysis
The nitrogen atoms in the imidazo[1,5-a]pyridine ring system make these compounds excellent ligands for coordinating with transition metals. This has led to their exploration in the field of catalysis.
N-Heterocyclic Carbene Ligands
While the parent imidazo[1,5-a]pyridine can act as a neutral ligand, its derivatives can also be precursors to N-heterocyclic carbenes (NHCs). NHCs are a class of powerful ligands that have revolutionized transition metal catalysis due to their strong σ-donating ability and steric tunability. Imidazo[1,5-a]pyridin-3-ylidenes, a type of NHC derived from the imidazo[1,5-a]pyridine scaffold, have been synthesized and characterized. nih.gov These NHCs have been shown to possess unique electronic properties, including significant π-accepting character, which can influence the reactivity and stability of the resulting metal complexes. The primary amino group in This compound could potentially be converted into an NHC ligand with a pendant amino functionality, which could further modulate the catalytic activity or even participate in cooperative catalysis.
Coordination Chemistry with Metal Ions
The imidazo[1,5-a]pyridine scaffold can coordinate to a variety of metal ions, forming complexes with diverse structures and potential applications. nih.gov The coordination can occur through the nitrogen atoms of the imidazole (B134444) and pyridine (B92270) rings. The resulting metal complexes can exhibit interesting photophysical properties or catalytic activities. For instance, zinc(II) coordination polymers with ditopic imidazo[1,5-a]pyridine ligands have been synthesized and structurally characterized. nih.gov The amino group in This compound provides an additional coordination site, allowing it to act as a bidentate or even a bridging ligand, leading to the formation of novel coordination polymers or discrete metal complexes with potentially unique catalytic or material properties.
The table below summarizes some of the catalytic reactions where imidazo[1,5-a]pyridine-based ligands have been employed.
| Ligand Type | Metal | Catalytic Reaction |
| 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine | Palladium | Suzuki–Miyaura cross-coupling |
| Imidazo[1,5-a]pyridin-3-ylidene (NHC) | Rhodium | Polymerization of phenylacetylene |
Future Directions in the Design and Synthesis of Novel this compound Analogs
The exploration of novel analogs of This compound holds significant promise for discovering compounds with enhanced properties for various applications. Future research in this area could focus on several key aspects:
Systematic Modification of Substituents: The properties of the imidazo[1,5-a]pyridine core can be finely tuned by introducing different substituents at various positions. Future work could involve the synthesis of a library of analogs by varying the substituent at the 1-amino position (e.g., alkylation, acylation to form amides) and by introducing other functional groups on the pyridine ring. This would allow for a systematic study of structure-activity relationships.
Development of Novel Synthetic Methodologies: While several methods for the synthesis of the imidazo[1,5-a]pyridine core exist, the development of more efficient, atom-economical, and environmentally friendly synthetic routes is always a key research goal. rsc.orgorganic-chemistry.orgrsc.org This could include the use of novel catalysts or one-pot multi-component reactions to access complex analogs of This compound .
Computational Screening and Design: In silico methods, such as density functional theory (DFT) calculations, can be employed to predict the electronic, photophysical, and catalytic properties of new analogs before their synthesis. nih.gov This computational pre-screening can help to prioritize synthetic targets and accelerate the discovery of new functional molecules.
Exploration of New Applications: Based on the properties of the broader class of imidazo[1,5-a]pyridine derivatives, novel applications for This compound and its analogs can be envisioned. These could include their use as charge-transporting materials in organic electronics, as photosensitizers in photodynamic therapy, or as catalysts for new organic transformations.
Unexplored Biological Targets and Therapeutic Potentials
While the imidazo[1,5-a]pyridine scaffold is a component of established pharmaceuticals, its structural versatility continues to present opportunities for exploring novel biological targets and addressing unmet therapeutic needs. The specific compound, This compound , represents a branch of this family with potential for unique biological activities. Although direct research on this exact molecule is limited, the broader class of imidazo[1,5-a]pyridine derivatives offers significant insights into its emerging therapeutic potentials. These include applications in neurodegenerative diseases, antiviral therapies, and innovative anticancer strategies targeting previously underexplored pathways.
One of the most promising and relatively unexplored areas for imidazo[1,5-a]pyridine derivatives is in the treatment of neurodegenerative disorders. Research has highlighted the potential of these compounds as modulators of key receptors in the central nervous system. For instance, derivatives of imidazo[1,5-a]pyridine have been investigated as partial agonists for the 5-hydroxytryptamine4 (5-HT4) receptor, a target for managing cognitive disorders associated with Alzheimer's disease. nih.gov The activation of 5-HT4 receptors is believed to have both symptomatic and disease-modifying benefits. nih.gov Furthermore, the imidazopyridine scaffold, in general, has been identified as a potent framework for developing ligands for various molecular targets implicated in central nervous system dysfunctions, including Alzheimer's and Parkinson's diseases. nih.gov
The antiviral potential of imidazo[1,5-a]pyridine derivatives is another burgeoning area of research. While some research has been conducted, the full spectrum of their antiviral activity remains largely to be charted. Specific derivatives of the related imidazo[1,2-a]pyridine scaffold have demonstrated significant activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.gov This suggests that the imidazo[1,5-a]pyridine core, including compounds like This compound , could be a valuable starting point for the development of novel antiviral agents against a range of viruses. The structural similarities to purines also suggest potential as C-nucleoside analogs with antiviral properties. google.com
In oncology, beyond traditional cytotoxic approaches, emerging research is focused on more targeted therapies. Imidazo[1,2-a]pyridine derivatives have been identified as covalent inhibitors of the KRAS G12C mutant, a previously challenging target in cancer therapy. rsc.org This indicates the potential for developing highly specific and potent anticancer agents. Additionally, novel imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway, which is implicated in cancer progression. nih.gov The exploration of these compounds as dual-target inhibitors, for instance, of ABCB1 and ABCG2 transporters to reverse multidrug resistance, represents another innovative therapeutic strategy. acs.org
A further underexplored but potentially significant therapeutic avenue is the targeting of purinergic receptors. A recent study identified an imidazo[1,5-a]pyrazine (B1201761) derivative as a potent antagonist of the P2Y1 receptor, a promising target for the treatment of ischemic stroke and myocardial infarction. acs.org This highlights the potential for imidazo[1,5-a]pyridine-based compounds to be developed for cardiovascular diseases.
The table below summarizes some of the unexplored and emerging biological targets for the broader class of imidazo[1,5-a]pyridine derivatives, which suggests the therapeutic potential of This compound .
Table 1: Unexplored and Emerging Biological Targets for Imidazo[1,5-a]pyridine Derivatives
| Biological Target | Therapeutic Area | Potential Application | Key Findings |
|---|---|---|---|
| 5-HT4 Receptor | Neurodegenerative Diseases | Treatment of cognitive disorders in Alzheimer's disease. nih.gov | Imidazo[1,5-a]pyridine derivatives have been identified as potent and selective partial agonists. nih.gov |
| KRAS G12C | Oncology | Targeted therapy for cancers with this specific mutation. rsc.org | Imidazo[1,2-a]pyridine scaffold used to develop covalent inhibitors. rsc.org |
| STAT3/NF-κB Pathway | Oncology/Inflammatory Diseases | Anti-inflammatory and anti-cancer effects. nih.gov | A novel imidazo[1,2-a]pyridine derivative modulated this signaling pathway. nih.gov |
| ABCB1 and ABCG2 Transporters | Oncology | Reversal of multidrug resistance in cancer. acs.org | Imidazo[1,2-a]pyridine derivatives designed as dual-target inhibitors. acs.org |
| P2Y1 Receptor | Cardiovascular Diseases | Treatment of ischemic stroke and myocardial infarction. acs.org | An imidazo[1,5-a]pyrazine derivative was a potent antagonist. acs.org |
| Viral-specific Enzymes/Proteins | Infectious Diseases | Antiviral agents against viruses like HCMV and VZV. nih.gov | Certain imidazo[1,2-a]pyridines showed high activity against these viruses. nih.gov |
The diverse range of biological activities exhibited by the imidazo[1,5-a]pyridine scaffold underscores the significant potential for the discovery of novel therapeutics. Further investigation into these and other unexplored biological targets will be crucial in realizing the full therapeutic promise of compounds like This compound .
Q & A
Q. What are the established synthetic routes for 3-Cyclopropylimidazo[1,5-a]pyridin-1-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclocondensation of 2-aminomethylpyridine derivatives with cyclopropane-containing electrophiles. For example, analogous imidazo[1,5-a]pyridine compounds are synthesized using polyphosphoric acid (PPA) or trifluoroacetic anhydride (TFAA) as cyclization agents under heating (160°C) . Key steps include:
- Nitroalkane cyclization : Reacting nitrocyclopropane derivatives with 2-aminomethylpyridine in PPA yields the core imidazo[1,5-a]pyridine structure.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity, while protic solvents (ethanol/water) aid in hydrolysis of intermediates .
- Yield optimization : Higher temperatures (140–160°C) improve cyclization efficiency but may require inert atmospheres (argon) to prevent decomposition .
Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer : Structural confirmation relies on:
- NMR spectroscopy : H and C NMR identify cyclopropyl proton environments (δ 0.5–1.5 ppm) and imidazo-pyridine aromatic signals (δ 7–9 ppm).
- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]) confirm molecular weight, while fragmentation patterns validate substituent placement .
- X-ray crystallography : Resolves regioselectivity ambiguities, as demonstrated for related imidazo[1,5-a]pyridine bis-adducts .
Q. What are common derivatives of imidazo[1,5-a]pyridines, and how are they synthesized?
- Methodological Answer : Derivatives include halogenated, aryl-substituted, and fused-ring analogs. Example pathways:
- Halogenation : Electrophilic substitution (e.g., NBS in CCl) introduces bromine at the 3-position .
- Cross-coupling : Suzuki-Miyaura reactions using Pd catalysts enable aryl group introduction at the 7-position .
- Cyclopropane functionalization : Post-synthetic modifications (e.g., amine alkylation) leverage the cyclopropyl group’s strain for reactivity .
Advanced Research Questions
Q. How can regioselectivity challenges in imidazo[1,5-a]pyridine synthesis be addressed?
- Methodological Answer : Regioselectivity is influenced by:
- Catalyst design : Palladium-phosphine complexes (e.g., Pd(OAc)/PPh) favor C–H arylation at electron-deficient positions .
- Substituent effects : Electron-withdrawing groups (e.g., –CN) direct electrophiles to meta positions, as shown in pyrazolo[1,5-a]pyrimidine systems .
- Crystallographic validation : Single-crystal X-ray analysis resolves ambiguities, as applied to triazolopyridine derivatives .
Q. What strategies resolve contradictory spectral data during structural elucidation?
- Methodological Answer : Discrepancies between NMR, MS, and computational data require:
- Multi-technique correlation : Combine H-C HSQC/HMBC NMR to map coupling pathways, especially for cyclopropyl-proton assignments .
- Isotopic labeling : N-labeling in imidazo[1,5-a]pyridines clarifies nitrogen connectivity .
- DFT calculations : Predict chemical shifts and compare with experimental data to validate proposed structures .
Q. How do reaction conditions impact the stability of this compound in catalytic applications?
- Methodological Answer : Stability under catalytic conditions (e.g., Suzuki-Miyaura cross-coupling) depends on:
- Ligand design : Bulky phosphine ligands (e.g., 1-phosphinoimidazo[1,5-a]pyridines) stabilize Pd centers, preventing cyclopropane ring-opening .
- Solvent effects : Non-polar solvents (toluene) reduce nucleophilic attack on the cyclopropyl group compared to polar aprotic solvents .
- Temperature control : Reactions below 100°C minimize thermal decomposition, as observed in triazolopyridine systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
